

# ON 108600: A Potent Multi-Kinase Inhibitor Targeting Cancer Stem Cells

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## Compound of Interest

Compound Name: ON 108600

Cat. No.: B10833152

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

**ON 108600** has emerged as a promising multi-kinase inhibitor with significant potential in oncology, particularly in the treatment of aggressive cancers such as triple-negative breast cancer (TNBC). Its unique inhibitory profile against Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinases (DYRKs) positions it as a compelling candidate for targeting cancer stem cells and overcoming therapeutic resistance. This guide provides a comparative analysis of **ON 108600** against other notable multi-kinase inhibitors, supported by experimental data and detailed methodologies to aid in research and development.

## Introduction to ON 108600

**ON 108600** is a novel small molecule inhibitor that demonstrates potent activity against a select group of kinases implicated in cancer cell proliferation, survival, and differentiation. Its primary targets include:

- **Casein Kinase 2 (CK2):** A constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and suppression of apoptosis. Elevated CK2 levels are associated with numerous cancers.
- **TRAF2- and NCK-interacting kinase (TNIK):** A key regulator of the Wnt/ $\beta$ -catenin signaling pathway, which is frequently dysregulated in colorectal cancer and other malignancies. TNIK is essential for the growth of cancer cells dependent on this pathway.

- Dual-specificity tyrosine-regulated kinases (DYRKs): A family of kinases involved in cell cycle regulation and neuronal development. DYRK1A, in particular, has been implicated in the pathogenesis of several cancers.

By simultaneously targeting these key signaling nodes, **ON 108600** exhibits a multi-pronged attack on cancer cells, including the highly resilient cancer stem cell population.

## Comparative Efficacy of ON 108600

To provide a clear perspective on the potency of **ON 108600**, this section presents a comparative summary of its in vitro activity against other well-characterized kinase inhibitors targeting CK2, TNIK, and DYRKs.

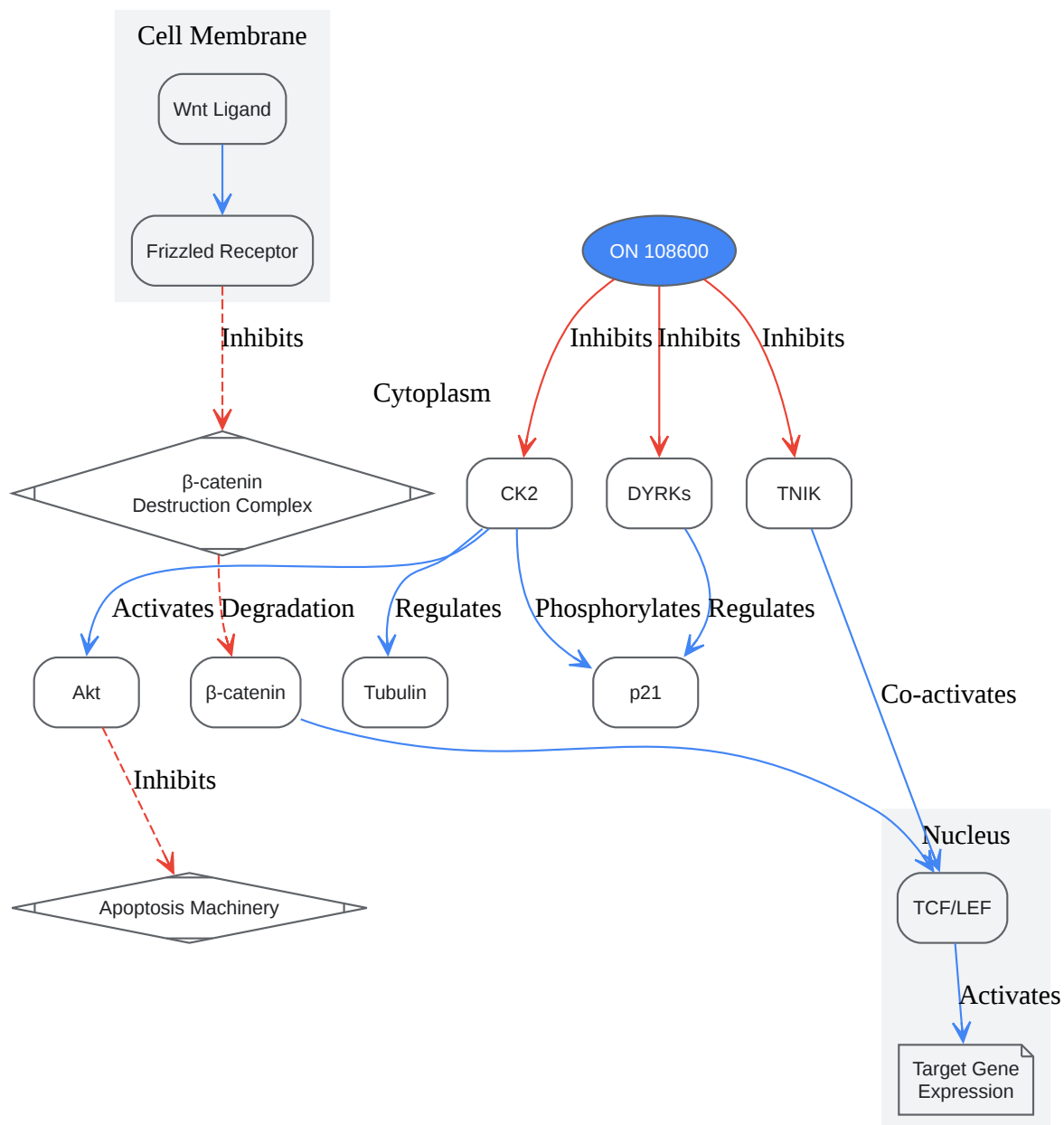
Disclaimer: The following data has been compiled from various sources. Direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.

## In Vitro Kinase Inhibitory Activity (IC50)

Inhibitor	Target Kinase	IC50 (nM)	Reference
ON 108600	CK2 $\alpha$ 1	50	[Source for ON 108600 data]
CK2 $\alpha$ 2	5	[Source for ON 108600 data]	
TNIK	5	[Source for ON 108600 data]	
DYRK1A	16	[Source for ON 108600 data]	
DYRK1B	7	[Source for ON 108600 data]	
DYRK2	28	[Source for ON 108600 data]	
Silmitasertib (CX-4945)	CK2 $\alpha$	1	[Source for CX-4945 data]
KYA1797K	TNIK (via Wnt/ $\beta$ -catenin)	750 (TOPflash assay)	[Source for KYA1797K data]
Harmine	DYRK1A	80	[Source for Harmine data]
DYRK2	900	[Source for Harmine data]	
DYRK3	800	[Source for Harmine data]	

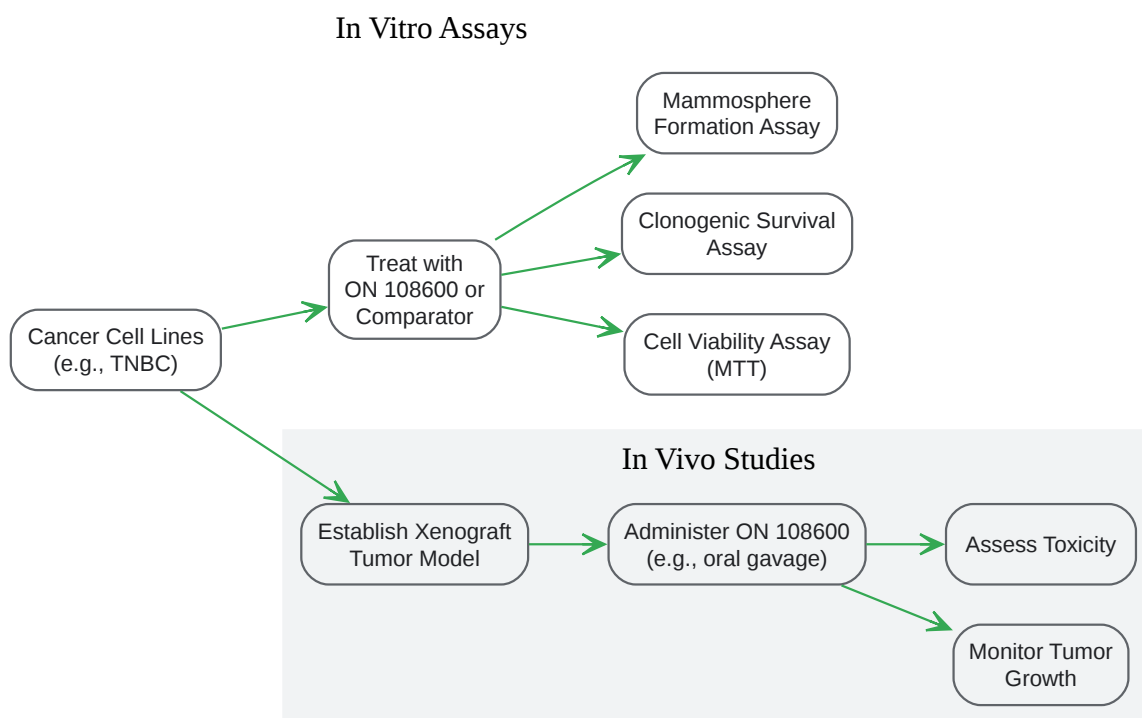
## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).



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**Figure 1:** Simplified signaling pathways targeted by **ON 108600**.



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**Figure 2:** General experimental workflow for evaluating **ON 108600**.

## Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in the evaluation of multi-kinase inhibitors are provided below.

### In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a compound against a specific kinase.

Materials:

- Recombinant human kinases (CK2, TNIK, DYRKs)

- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- Test compound (**ON 108600** or comparator)
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 0.5 mM DTT)
- 96-well plates
- Plate reader

#### Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- Plot the percentage of kinase inhibition against the log concentration of the test compound.
- Calculate the IC<sub>50</sub> value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

## Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on the metabolic activity and viability of cancer cells.

Materials:

- Cancer cell lines (e.g., MDA-MB-231, BT-20 for TNBC)
- Complete cell culture medium
- Test compound (**ON 108600** or comparator)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
- Add 10  $\mu$ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control cells.
- Plot the percentage of viability against the log concentration of the test compound to determine the IC<sub>50</sub> value.

## Clonogenic Survival Assay

Objective: To evaluate the long-term effect of a compound on the ability of single cells to form colonies.

**Materials:**

- Cancer cell lines
- Complete cell culture medium
- Test compound
- 6-well plates
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)

**Procedure:**

- Treat cells in a flask with the test compound for a specified duration.
- Trypsinize the cells and plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.
- Incubate the plates for 10-14 days to allow for colony formation.
- Fix the colonies with methanol and stain with crystal violet solution.
- Count the number of colonies (typically containing  $\geq 50$  cells).
- Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
  - $PE = (\text{Number of colonies formed} / \text{Number of cells seeded}) \times 100\%$
  - $SF = PE \text{ of treated cells} / PE \text{ of control cells}$

## Mammosphere Formation Assay

**Objective:** To assess the effect of a compound on the self-renewal capacity of cancer stem cells.

**Materials:**

- Cancer cell lines or primary tumor cells



- Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
- Ultra-low attachment plates
- Test compound

Procedure:

- Prepare a single-cell suspension of the cancer cells.
- Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
- Add the test compound at various concentrations.
- Incubate the plates for 7-10 days to allow for mammosphere formation.
- Count the number of mammospheres (typically >50  $\mu$ m in diameter) under a microscope.
- Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres formed / Number of cells seeded) x 100%.

## In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

- Immunocompromised mice (e.g., nude or NOD/SCID mice)
- Cancer cell line
- Matrigel (optional)
- Test compound formulation for in vivo administration
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g.,  $1-5 \times 10^6$  cells in PBS, with or without Matrigel) into the flank of the mice.
- Allow the tumors to reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer the test compound (e.g., by oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage.
- Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (Length x Width<sup>2</sup>) / 2).
- Monitor the body weight and general health of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

## Conclusion

**ON 108600** represents a significant advancement in the development of multi-kinase inhibitors for cancer therapy. Its ability to potently inhibit CK2, TNIK, and DYRKs provides a unique mechanism for targeting critical oncogenic pathways and the cancer stem cell population. The comparative data presented in this guide, alongside detailed experimental protocols, offer a valuable resource for researchers and drug developers seeking to further investigate and contextualize the therapeutic potential of **ON 108600** and other related kinase inhibitors. Further head-to-head studies under standardized conditions will be crucial for definitively establishing the comparative advantages of **ON 108600** in various cancer models.

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